molecular formula C27H35ClNNaO3S B12060006 1-((4-Chlorophenyl)methyl)-3-(1,1-(dimethylethyl)thio)-a,a-dimethyl-5-(1-methylehtyl)-1H-indole-2-propanoic acid sodium salt monohydrate CAS No. 1049737-88-3

1-((4-Chlorophenyl)methyl)-3-(1,1-(dimethylethyl)thio)-a,a-dimethyl-5-(1-methylehtyl)-1H-indole-2-propanoic acid sodium salt monohydrate

Cat. No.: B12060006
CAS No.: 1049737-88-3
M. Wt: 512.1 g/mol
InChI Key: APMAGPLTTCSTMM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of MK-886 sodium salt hydrate involves several steps. The key synthetic route includes the formation of the indole core, followed by the introduction of the tert-butylthio, chlorobenzyl, and isopropyl groups. The final step involves the formation of the sodium salt hydrate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

MK-886 sodium salt hydrate undergoes various types of chemical reactions, including:

Scientific Research Applications

MK-886 sodium salt hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is used to study cellular processes and pathways, particularly those involving leukotriene biosynthesis and apoptosis.

    Medicine: MK-886 sodium salt hydrate is used in preclinical studies to investigate its potential therapeutic effects in diseases related to inflammation and immune response.

    Industry: It is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

MK-886 sodium salt hydrate can be compared with other similar compounds, such as:

Properties

CAS No.

1049737-88-3

Molecular Formula

C27H35ClNNaO3S

Molecular Weight

512.1 g/mol

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate;hydrate

InChI

InChI=1S/C27H34ClNO2S.Na.H2O/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;;/h8-14,17H,15-16H2,1-7H3,(H,30,31);;1H2/q;+1;/p-1

InChI Key

APMAGPLTTCSTMM-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.O.[Na+]

Origin of Product

United States

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